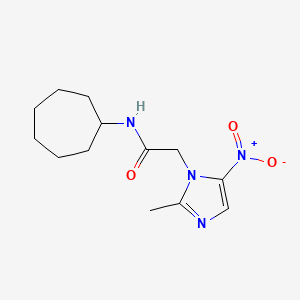![molecular formula C18H28N2O B5321731 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5321731.png)
2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as MPPEP and is used in scientific research to study the effects of drugs on the central nervous system. MPPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is known to play a role in a variety of neurological disorders.
Mécanisme D'action
MPPEP acts as a selective antagonist of 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide. It binds to the receptor and prevents its activation by glutamate, thereby reducing its activity. This leads to a reduction in the release of dopamine and other neurotransmitters, which are known to be involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
MPPEP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine and other neurotransmitters in the brain, which can lead to a reduction in the symptoms of various neurological disorders. It has also been shown to reduce the expression of inflammatory cytokines in the brain, which may play a role in the pathophysiology of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPEP in lab experiments is that it is a selective antagonist of 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide, which allows researchers to study the specific effects of this receptor on various neurological disorders. However, one limitation of using MPPEP is that it may have off-target effects on other receptors, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for research on MPPEP. One direction is to study its potential therapeutic effects in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, future research could focus on developing more selective antagonists of 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide that have fewer off-target effects.
Méthodes De Synthèse
The synthesis of MPPEP involves several steps, starting with the reaction of 3-methyl-1-piperidinylmagnesium bromide with 4-bromoacetophenone to form the intermediate 1-(3-methyl-1-piperidinyl)-4-bromoacetophenone. This intermediate is then reacted with 2-methylpropanoyl chloride to yield MPPEP.
Applications De Recherche Scientifique
MPPEP is used in scientific research to study the role of 2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to have potential therapeutic effects in these disorders by reducing the activity of this compound.
Propriétés
IUPAC Name |
2-methyl-N-[1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13(2)18(21)19-15(4)16-7-9-17(10-8-16)20-11-5-6-14(3)12-20/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKGHHEHUJRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)C(C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5321653.png)
![4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
![2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5321664.png)
![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)

![6-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5321694.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5321701.png)
![4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5321705.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5321710.png)

![N-(2-hydroxy-5-nitrophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5321723.png)
